molecular formula C11H9BrN2O2 B1421357 Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate CAS No. 1035235-11-0

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1421357
CAS RN: 1035235-11-0
M. Wt: 281.1 g/mol
InChI Key: FZYWALYUEMDSIG-UHFFFAOYSA-N
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Description

“Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “5-(2-bromophenyl)” part suggests the presence of a bromophenyl group attached to the 5th position of the pyrazole ring. The “methyl … carboxylate” indicates a methyl ester group, which is a carboxylic acid ester with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show a pyrazole ring attached to a bromophenyl group at one position and a methyl ester at another . The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

As a brominated aromatic compound, it might undergo various reactions such as electrophilic aromatic substitution . The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, brominated aromatic compounds are relatively stable and have higher boiling points compared to their non-brominated counterparts .

Scientific Research Applications

Synthetic Auxin Herbicides

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate: has been studied for its potential as a synthetic auxin herbicide . Synthetic auxins mimic the growth hormone in plants, leading to uncontrolled growth and eventually plant death, making them effective weed control agents. This compound’s structure is conducive to creating potent herbicidal activity, with studies showing promising results against various weed species.

Antioxidant Properties

Research has indicated that pyrazole derivatives exhibit significant antioxidant properties . Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. The compound’s ability to act as an antioxidant makes it valuable for further pharmacological development.

Neuroprotective Effects

The neuroprotective effects of pyrazole derivatives, including Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate , have been explored due to their potential to inhibit acetylcholinesterase (AchE) . AchE inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer’s, as they can enhance nerve impulse transmission by preventing the breakdown of acetylcholine.

Anti-inflammatory Activity

Pyrazole compounds have been associated with anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various conditions. The compound’s anti-inflammatory properties could be harnessed for developing new therapeutic agents.

Antitumor Activity

There is interest in the antitumor potential of pyrazole derivatives, including Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate . Cancer research continually seeks new compounds that can inhibit tumor growth or enhance the effectiveness of existing treatments, and this compound’s structure offers a promising avenue for exploration.

Herbicidal Activity Enhancement

The compound has been used to enhance the herbicidal activity of other compounds . By modifying the molecular structure, researchers aim to improve the efficacy and selectivity of herbicides, potentially leading to more effective and environmentally friendly agricultural practices.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, many brominated aromatic compounds are used in medicinal chemistry due to their potential biological activities .

Safety and Hazards

Brominated compounds can be hazardous and should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYWALYUEMDSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676701
Record name Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate

CAS RN

1035235-11-0
Record name 1H-Pyrazole-3-carboxylic acid, 5-(2-bromophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035235-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(2-bromophenyl)-2,4-dioxobutanoate (540 mg, 0.0019 mol) in AcOH (4 mL) was added hydrazine monohydrate (67 mg, 0.00208 mol). The reaction mixture was allowed to stir at 130° C. overnight and then concentrated. The residue was dissolved in EtOAc, washed with aq. NaHCO3 and brine, dried over Na2SO4, filtered and concentrated to give methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate (0.516 g, 97%) as a white solid. LCMS: (FA) ES+ 283.2, ES-281.2.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate
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